molecular formula C17H23BrN2O3 B512038 ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate CAS No. 587002-09-3

ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B512038
CAS No.: 587002-09-3
M. Wt: 383.3g/mol
InChI Key: IIMWBFQWFOAHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C17H23BrN2O3 and its molecular weight is 383.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to the modulation of enzyme activity . This compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby affecting the overall biochemical processes within the cell.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It may bind to receptors or enzymes, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, ultimately affecting cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation, leading to the formation of metabolites with different biological activities . The temporal effects of this compound may also depend on its concentration and the duration of exposure in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with metabolic enzymes . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

ethyl 6-bromo-2-(diethylaminomethyl)-5-hydroxy-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-5-20(6-2)10-14-16(17(22)23-7-3)11-8-15(21)12(18)9-13(11)19(14)4/h8-9,21H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWBFQWFOAHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=CC(=C(C=C2N1C)Br)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.